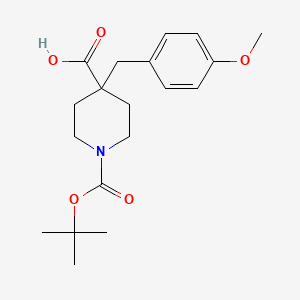

1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid

Description

This compound is a Boc-protected piperidine derivative featuring a 4-methoxybenzyl substituent at the 4-position and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthetic workflows . Its applications span medicinal chemistry, particularly as an intermediate in drug discovery, where its structural flexibility allows for derivatization into bioactive molecules.

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)13-14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTLBMJVXZPPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the methoxybenzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid exhibits several important biological activities:

Antiviral Properties

Research indicates that derivatives of piperidine compounds can act as neuraminidase inhibitors, which are crucial for treating viral infections such as influenza. The structural similarities of this compound to known antiviral agents suggest potential effectiveness in this area.

Anti-inflammatory Effects

Studies have shown that piperidine derivatives can modulate inflammatory pathways. For instance, some compounds have demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, suggesting therapeutic potential for inflammatory diseases.

Antibacterial Activity

The antibacterial properties of piperidine derivatives have been evaluated against various bacterial strains. Initial studies suggest promising results against Gram-positive bacteria; however, further research is needed to confirm the efficacy of this specific compound.

Synthetic Applications

The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals targeting central nervous system disorders due to its ability to cross the blood-brain barrier effectively. Its synthesis can be achieved through established organic chemistry techniques involving the protection of functional groups and selective reactions on the piperidine moiety.

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Case Study 1: Synthesis of Neuraminidase Inhibitors

In a study focused on developing new neuraminidase inhibitors, this compound was utilized as a building block for synthesizing analogs with enhanced potency against influenza viruses. The modifications on the benzyl group were found to significantly improve antiviral activity compared to parent compounds .

Case Study 2: Anti-inflammatory Drug Development

Another research initiative explored the anti-inflammatory properties of piperidine derivatives. The introduction of the tert-butoxycarbonyl group was shown to enhance solubility and bioavailability in vivo, leading to reduced inflammation markers in animal models.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with biological targets, such as enzymes or receptors, to exert its effects. The methoxybenzyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzyl group (electron-donating) may enhance solubility compared to chloro- or trifluoromethyl-substituted analogs, which are more lipophilic and metabolically stable .

- Steric Effects : Bulky substituents like methoxybenzyl or trifluoromethylbenzyl may hinder conformational flexibility, impacting binding to biological targets compared to smaller groups (e.g., methyl or allyl) .

Physicochemical Properties

- Lipophilicity : The trifluoromethylbenzyl analog (logP ~3.5 estimated) is more lipophilic than the methoxybenzyl derivative (logP ~2.8), affecting membrane permeability and pharmacokinetics .

- Solubility : Methoxybenzyl-substituted compounds typically exhibit better aqueous solubility due to the polar methoxy group, whereas chloro- or CF₃-substituted analogs may require formulation aids .

- Crystallinity: The Boc-piperidine-carboxylic acid core forms monoclinic crystals (space group P21/c, a = 10.7006 Å, b = 6.5567 Å), but substituents like methoxybenzyl may disrupt packing, reducing crystallinity compared to simpler analogs .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid, a member of the piperidine class, has garnered attention due to its potential biological activities, particularly in antiviral and neuropharmacological domains. This article synthesizes current research findings, including structure-activity relationships, biological evaluations, and safety profiles.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C19H27NO5

- Molecular Weight : 341.43 g/mol

- CAS Number : 1707602-34-3

The structural features include a tert-butoxycarbonyl (Boc) protecting group and a methoxybenzyl substituent, which may influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of piperidine derivatives, particularly against coronaviruses. A related class of 1,4,4-trisubstituted piperidines has shown efficacy against SARS-CoV-2. These compounds inhibit the main protease (Mpro) of the virus, crucial for viral replication.

- Key Findings :

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological properties. Studies indicate that modifications in the piperidine structure can enhance dopaminergic activity, which is relevant for treating neurological disorders.

- Case Study :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key structural modifications and their impact on activity:

Safety Profile

According to safety data sheets, the compound exhibits some toxicity risks:

Q & A

Q. What are the standard protocols for synthesizing 1-(tert-Butoxycarbonyl)-4-(4-methoxybenzyl)piperidine-4-carboxylic acid?

- Methodological Answer : A common approach involves:

- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen using di-tert-butyl dicarbonate in a basic medium (e.g., THF/NaHCO₃) .

- Step 2 : Introduction of the 4-methoxybenzyl group via alkylation or coupling reactions. For example, nucleophilic substitution with 4-methoxybenzyl chloride in the presence of a base like K₂CO₃ .

- Step 3 : Hydrolysis of the ester group (if present) to yield the carboxylic acid. This is typically achieved using NaOH in ethanol/water, followed by acidification with HCl to precipitate the product .

- Characterization : Confirm purity via NMR, IR, and elemental analysis. For instance, IR peaks at ~1730 cm⁻¹ (ester C=O) and 1687 cm⁻¹ (amide C=O) can validate functional groups .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer : Researchers use a combination of:

- Spectroscopy :

- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm), methoxybenzyl (δ ~3.8 ppm for OCH₃), and piperidine protons (δ ~1.5–3.5 ppm) .

- IR : Confirm Boc (C=O at ~1690 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) .

- Elemental Analysis : Match calculated and observed %C, %H, %N (e.g., C: ~55–60%, H: ~6–7%) .

- Melting Point : Consistency with literature values (e.g., 162–163°C for analogous compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 4-methoxybenzyl substituent?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Pd-based catalysts for cross-coupling reactions .

- Temperature Control : Moderate heating (50–70°C) to accelerate kinetics without decomposing sensitive groups .

- Monitoring : Use TLC or LC-MS to track intermediate formation and adjust reaction times .

Q. What analytical methods resolve contradictions in spectral data during characterization?

- Methodological Answer : Discrepancies in NMR/IR data may indicate impurities or tautomerism. Steps to address this:

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals and identify coupling patterns .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and rule out adducts or by-products .

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal lattice (if crystalline) .

- Comparative Analysis : Cross-reference with analogs (e.g., 4-phenyl or 4-fluorobenzyl derivatives) to validate shifts .

Q. How does the 4-methoxybenzyl group influence the compound’s reactivity compared to other substituents?

- Methodological Answer : The methoxy group’s electron-donating nature impacts both steric and electronic properties:

- Electronic Effects : Enhances stability of intermediates via resonance (methoxy → benzyl ring) .

- Steric Effects : Bulkier than H or F substituents, potentially slowing nucleophilic attacks at the piperidine nitrogen .

- Comparative Reactivity Table :

Data-Driven Challenges

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences .

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate → 100% EtOAc) to separate Boc-protected intermediates .

- Acid-Base Extraction : For carboxylic acid isolation, partition between aqueous HCl and organic solvents (e.g., DCM) .

Q. How do researchers validate the biological activity of this compound in target studies?

- Methodological Answer : While direct biological data for this compound is limited, analogous piperidine-carboxylic acids are tested via:

- Enzyme Assays : Measure inhibition of carbonic anhydrase or proteases using fluorogenic substrates .

- Cell-Based Studies : Evaluate cytotoxicity (e.g., MTT assay) and membrane permeability (logP ~2.5–3.0, predicted) .

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, HIV protease) using software like AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.